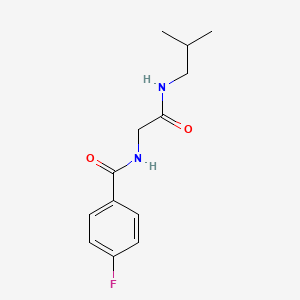
4-Fluoro-N-(2-(isobutylamino)-2-oxoethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-N-(2-(isobutylamino)-2-oxoethyl)benzamide is a fluorinated benzamide derivative. Fluorinated compounds are known for their unique properties, such as increased metabolic stability and enhanced binding affinity, making them valuable in various scientific fields, including medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-(2-(isobutylamino)-2-oxoethyl)benzamide typically involves the following steps:
Fluorination: Introduction of the fluorine atom into the benzene ring.
Amidation: Formation of the amide bond between the benzene ring and the isobutylamino group.
Common reagents used in these reactions include fluorinating agents like Selectfluor and amide coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale fluorination and amidation reactions, utilizing continuous flow reactors to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-N-(2-(isobutylamino)-2-oxoethyl)benzamide undergoes various chemical reactions, including:
Oxidation: Conversion of the amide group to a carboxylic acid.
Reduction: Reduction of the amide group to an amine.
Substitution: Replacement of the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of 4-Fluorobenzoic acid.
Reduction: Formation of 4-Fluoro-N-(2-(isobutylamino)ethyl)benzamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
4-Fluoro-N-(2-(isobutylamino)-2-oxoethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as a ligand in receptor binding assays.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 4-Fluoro-N-(2-(isobutylamino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-2-fluoro-N-methylbenzamide: Another fluorinated benzamide with similar properties but different substituents.
5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide: A compound with both fluorine and chlorine atoms, offering different reactivity and applications.
Uniqueness
4-Fluoro-N-(2-(isobutylamino)-2-oxoethyl)benzamide is unique due to its specific combination of fluorine and isobutylamino groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and development in various scientific fields.
Propriétés
Formule moléculaire |
C13H17FN2O2 |
|---|---|
Poids moléculaire |
252.28 g/mol |
Nom IUPAC |
4-fluoro-N-[2-(2-methylpropylamino)-2-oxoethyl]benzamide |
InChI |
InChI=1S/C13H17FN2O2/c1-9(2)7-15-12(17)8-16-13(18)10-3-5-11(14)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,15,17)(H,16,18) |
Clé InChI |
XIOTWKIIWMFKSH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CNC(=O)CNC(=O)C1=CC=C(C=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


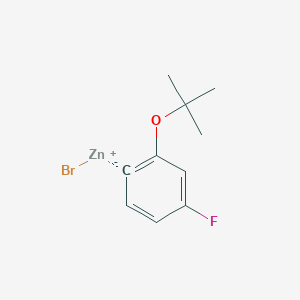
![exo-7-Boc-2-(cbz-amino)-7-azabicyclo[2.2.1]heptane](/img/structure/B14895339.png)

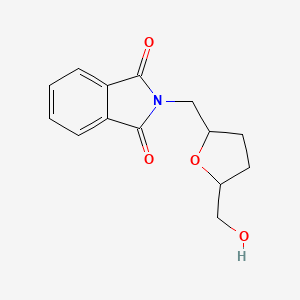
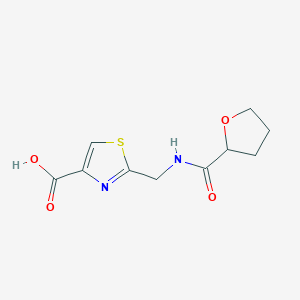
![4-[3,5-bis(4-amino-3,5-diethylphenyl)phenyl]-2,6-diethylaniline](/img/structure/B14895351.png)
![6,7-dihydro-5H-pyrrolo[3,4-d]pyridazine](/img/structure/B14895353.png)
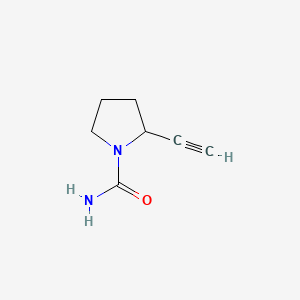
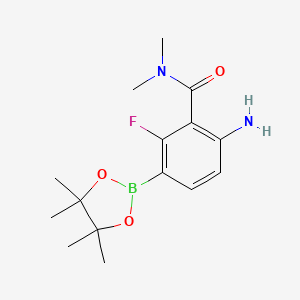
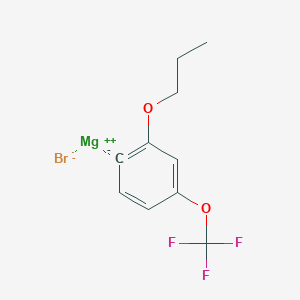
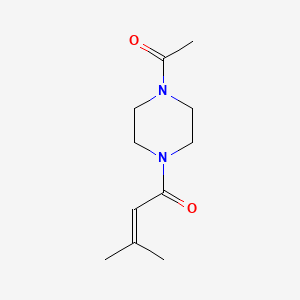
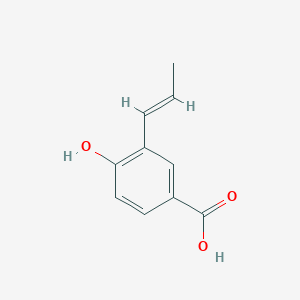
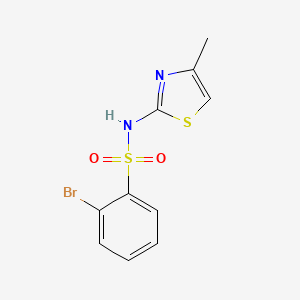
![Rel-bis(5-(((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methoxy)benzo[d][1,3]dioxol-4-yl)methane](/img/structure/B14895400.png)
